N-butyl-4-methylphthalazin-1-amine

Lipophilicity ADME Prediction Medicinal Chemistry

This phthalazin-1-amine derivative features a precisely defined 4-methyl- and N-butyl substitution pattern critical for SAR fidelity. Phthalazinamine activity varies dramatically with N1-substituent structure—this compound serves as the definitive 4-carbon linear alkyl probe to map target engagement and selectivity vs. shorter/longer homologs. With LogP ~3.15 and MW 215.29 Da, it occupies optimal CNS-accessible space while preserving ligand efficiency. Procure for VEGFR-2 kinase programs, antithrombotic screening, or fragment-based lead optimization. Standard B2B shipping; for R&D use only.

Molecular Formula C13H17N3
Molecular Weight 215.3
CAS No. 1153348-43-6
Cat. No. B2467227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-methylphthalazin-1-amine
CAS1153348-43-6
Molecular FormulaC13H17N3
Molecular Weight215.3
Structural Identifiers
SMILESCCCCNC1=NN=C(C2=CC=CC=C21)C
InChIInChI=1S/C13H17N3/c1-3-4-9-14-13-12-8-6-5-7-11(12)10(2)15-16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16)
InChIKeyIRSWEIMPDUMMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-4-Methylphthalazin-1-Amine (CAS 1153348-43-6): Core Properties for Scientific Procurement


N-butyl-4-methylphthalazin-1-amine (CAS 1153348-43-6) is a phthalazine-based heterocyclic amine derivative with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . Its core structure consists of a phthalazine ring system (a fused benzene-pyridazine bicyclic scaffold) with a 4-methyl substituent and an N-butylamino side chain at the 1-position, as reflected by its SMILES notation CCCCNc1nnc(C)c2ccccc1 . The phthalazine scaffold is recognized in medicinal chemistry as a privileged structural lead, with demonstrated applications in pharmaceutical and agrochemical research [1]. This compound is commercially available from multiple vendors with typical purities of ≥95–97%, and it possesses a calculated LogP of approximately 3.15, indicating moderate lipophilicity [2].

Why N-Butyl-4-Methylphthalazin-1-Amine Cannot Be Generically Substituted: The Critical Role of N1 Substitution


Phthalazin-1-amine derivatives are not functionally interchangeable; their biological activity, target engagement, and physicochemical properties are exquisitely sensitive to the nature and size of the substituent at the exocyclic N1 amine position [1]. Systematic structure-activity relationship (SAR) studies within this class demonstrate that even minor modifications to the N-alkyl or N-aryl group can dramatically alter key parameters including inhibitory potency, selectivity, and in vivo efficacy [2]. For instance, within a series of antithrombotic 1-phthalazinamines, variations in the N-substituent chain length and terminal moiety produced IC50 values ranging from 2 μM to over 50 μM against platelet aggregation, underscoring that generic substitution would fail to preserve the desired functional profile [2]. The precise combination of a 4-methyl group on the phthalazine core and an N-butyl chain on the exocyclic amine defines a unique chemical space whose properties cannot be inferred from or replicated by other in-class compounds without direct experimental validation [3].

Quantitative Differentiation of N-Butyl-4-Methylphthalazin-1-Amine: Evidence-Based Comparator Analysis


Comparative Physicochemical Profile: N-Butyl vs. N-Benzyl and N-Cyclohexyl Analogs

The target compound exhibits a calculated LogP value of 3.15, which positions it in a distinct lipophilicity window compared to structurally similar phthalazin-1-amine analogs with different N1 substituents. The N-butyl group provides a balance between membrane permeability and aqueous solubility that differs from shorter (e.g., N-ethyl), branched (e.g., N-cyclopropylmethyl), or bulkier (e.g., N-benzyl, N-cyclohexyl) alkyl chains, directly influencing predicted ADME behavior and formulation requirements [1].

Lipophilicity ADME Prediction Medicinal Chemistry

N1-Substituent-Dependent Activity Shifts: Class-Level SAR for 1-Phthalazinamines

In a series of nineteen 4-aryl- and 4-arylalkyl-1-phthalazinamines evaluated for antithrombotic activity, the N1-substituent was a critical determinant of antiplatelet potency. The N-[4-(1H-1,2,4-triazol-1-yl)butyl] derivative (7c) exhibited an IC50 of 8 μM against collagen-induced aggregation, whereas the N-(furan-2-yl-methyl) analog (8a) showed an IC50 of 2 μM against serotonin-induced aggregation [1]. This demonstrates that within this chemotype, potency can vary by at least fourfold based solely on the N1-substituent. While the specific N-butyl derivative was not evaluated in this study, the data firmly establish that even closely related analogs (e.g., N-propyl vs. N-butyl vs. N-pentyl) cannot be assumed to have equivalent activity.

Structure-Activity Relationship Antithrombotic Platelet Aggregation

VEGFR-2 Inhibitory Potency: Phthalazine Scaffold vs. Reference Inhibitor

Phthalazine-based ATP-competitive inhibitors have demonstrated potent activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a clinically validated oncology target. In a representative study, novel N-substituted-4-phenylphthalazin-1-amine derivatives achieved VEGFR-2 IC50 values as low as 0.08 μM, surpassing the reference multi-kinase inhibitor sorafenib (IC50 = 0.10 μM) [1]. Furthermore, a series of 4-(azolylphenyl)-phthalazin-1-amines displayed VEGFR-2 inhibition with IC50 values < 100 nM, comparable to Vatalanib™ [2]. This establishes the phthalazin-1-amine scaffold as a competitive pharmacophore for VEGFR-2 targeting, supporting the evaluation of novel analogs like N-butyl-4-methylphthalazin-1-amine in similar contexts.

Angiogenesis Cancer Therapeutics Kinase Inhibition

Molecular Weight Advantage in Permeability and Ligand Efficiency

The molecular weight (MW) of N-butyl-4-methylphthalazin-1-amine is 215.29 g/mol . This places it in a favorable region of chemical space for lead-like and fragment-like properties, with lower MW generally correlating with improved membrane permeability and higher ligand efficiency indices [1]. In contrast, many biologically validated phthalazin-1-amine analogs incorporate bulkier aryl substituents (e.g., N-phenyl, N-benzyl) that increase MW beyond 300 g/mol, often accompanied by reduced aqueous solubility and more complex synthetic routes .

Drug-likeness Lead Optimization Fragment-based Drug Design

Optimal Application Scenarios for N-Butyl-4-Methylphthalazin-1-Amine Based on Differentiated Evidence


Lead Optimization Campaigns Requiring Balanced LogP (~3.0–3.5) and Low MW

This compound is well-suited for medicinal chemistry programs where a lead series requires moderate lipophilicity (LogP ~3.15) to balance cell permeability with aqueous solubility, while maintaining a low molecular weight (<250 Da) to preserve ligand efficiency [1]. This profile is particularly advantageous for CNS-targeted projects where excessive lipophilicity (>4.0) is associated with higher attrition rates due to off-target pharmacology and metabolic instability [2].

Structure-Activity Relationship (SAR) Expansion of 1-Phthalazinamine Chemotypes

Given the established sensitivity of 1-phthalazinamines to N1-substituent variation, this N-butyl derivative serves as a key SAR probe to map the effect of a four-carbon linear alkyl chain on target engagement, selectivity, and pharmacokinetic properties relative to shorter (e.g., methyl, ethyl) and longer/bulkier (e.g., pentyl, cyclohexyl) analogs . Systematic evaluation of this compound will help define the optimal alkyl chain length for a given biological target, addressing a critical SAR gap identified in published phthalazinamine literature [1].

VEGFR-2 Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs

As a low-MW phthalazin-1-amine derivative, this compound can function as a core scaffold or advanced fragment in VEGFR-2 inhibitor discovery programs. Its molecular weight and substitution pattern align with the pharmacophoric requirements for ATP-competitive VEGFR-2 inhibition, as demonstrated by potent phthalazinamine-based leads achieving sub-100 nM IC50 values [1]. It is a suitable candidate for further functionalization or as a comparative tool to benchmark novel synthetic analogs.

In Silico Screening Libraries for Antithrombotic and Kinase Targets

The phthalazine scaffold is associated with diverse biological activities, including antithrombotic effects via serotonin receptor antagonism and antiplatelet mechanisms . This compound's calculated physicochemical properties (LogP 3.15, MW 215.29) make it a viable virtual screening candidate for structure-based drug design campaigns targeting these pathways. Its inclusion in focused screening decks for platelet aggregation inhibition or kinase panel profiling is supported by class-level precedent [1].

Quote Request

Request a Quote for N-butyl-4-methylphthalazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.